molecular formula C17H24N2O6S B2594795 Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899967-45-4

Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2594795
CAS No.: 899967-45-4
M. Wt: 384.45
InChI Key: JWQVDNWJJLBGOC-UHFFFAOYSA-N
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Description

Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a methoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the methoxybenzamido group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate include other piperidine derivatives with sulfonyl and amido groups. Examples include:

  • Piperidine-4-carboxylate derivatives
  • Sulfonyl-substituted piperidines
  • Methoxybenzamido-substituted compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This combination can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-24-15-5-3-13(4-6-15)16(20)18-9-12-26(22,23)19-10-7-14(8-11-19)17(21)25-2/h3-6,14H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVDNWJJLBGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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